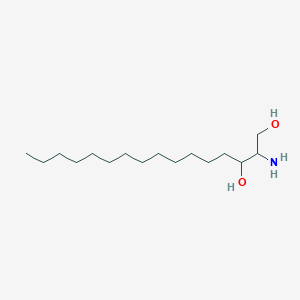

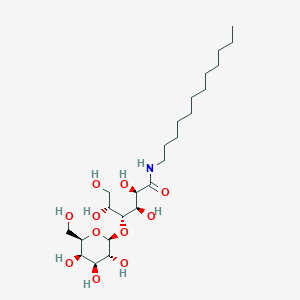

![molecular formula C36H59N5O11 B3026393 N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide CAS No. 94885-03-7](/img/structure/B3026393.png)

N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide

Übersicht

Beschreibung

C6 NBD glucosylceramide (d18:1/6:0) is a biologically active derivative of glucosylceramide that is tagged with a fluorescent C-6 nitrobenzoxadiazole (C-6 NBD; ) group. C6 NBD glucosylceramide (d18:1/6:0) has been used to study the metabolism and internalization of glucosylceramide.

C6-NBD Glucosyl Ceramide is a fluorescent derivative of biologically active compound, glucosyl ceramide. Glucosyl ceramide belongs to the class of sphingolipids that are synthesized in the cis/medial-Golgi apparatus by the glycosylation of ceramide.

Wissenschaftliche Forschungsanwendungen

Solubility and Chemical Properties

The solubility of various saccharides, which may share structural similarities with the compound , has been studied in ethanol–water mixtures, highlighting the impact of solvent composition and temperature on solubility. These findings could be relevant for understanding the solubility and behavior of complex molecules like the one mentioned in different solvent systems (Gong et al., 2012).

Lipid Transfer and Membrane Studies

Resonance energy transfer techniques have been used to monitor the transfer of lipid molecules between vesicles, which could be relevant for molecules involved in membrane biology or lipid-based drug delivery systems (Nichols & Pagano, 1982).

Sugar Imine Molecules

Research on the synthesis of new sugar imine molecules could provide insights into the chemical synthesis and potential applications of complex molecules that incorporate sugar units, possibly including the compound of interest (Majed Jari Mohammed et al., 2020).

Fluorescent Probes for Membrane Studies

Fluorescent probes, particularly those incorporating nitro-benzoxadiazole (NBD) groups, have been utilized to study lipid transfer, membrane asymmetry, and the structure of fluorophores. These studies can provide a foundation for using complex molecules as probes or markers in biological research (Saha, 2002).

Wirkmechanismus

C6 NBD Glucosylceramide, also known as N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide, is a biologically active derivative of glucosylceramide . This compound has been used to study the metabolism and internalization of glucosylceramide .

Target of Action

The primary target of C6 NBD Glucosylceramide is Glucosylceramide Synthase (GCS) . GCS is a rate-limiting enzyme that catalyzes the glycosylation of ceramide, thereby regulating cellular ceramide levels and the synthesis of glycosphingolipids (GSLs) in cellular membranes . Alterations of GCS can affect membrane integrity and correlate with various diseases .

Mode of Action

C6 NBD Glucosylceramide interacts with its target, GCS, by serving as a substrate for the enzyme . GCS converts NBD C6-ceramide to NBD C6-glucosylceramide (C6-GlcCer), accompanying glycosylation of endogenous ceramide in the Golgi apparatus .

Biochemical Pathways

The action of C6 NBD Glucosylceramide affects the glycosphingolipid biosynthesis pathway . GCS is the first and rate-limiting step for the synthesis of glycosphingolipids (GSLs), and GlcCer serves as a foundational substrate for further elaboration via glycosylations . GSLs play crucial roles in modulating membrane integrity and functions, including cell-cell recognition and communication .

Result of Action

The action of C6 NBD Glucosylceramide results in the production of NBD C6-glucosylceramide in live cells or in mouse tissues . This can be detected and quantified using an HPLC assay . GCS activities were found to be significantly higher in drug-resistant cancer cells and in tumors overexpressing GCS .

Action Environment

The action, efficacy, and stability of C6 NBD Glucosylceramide can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect the activity of GCS and thus the action of C6 NBD Glucosylceramide . .

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33+,34-,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEQNDHFYIPTAY-YAIFWNLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

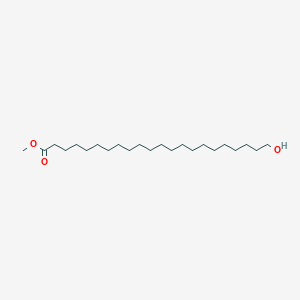

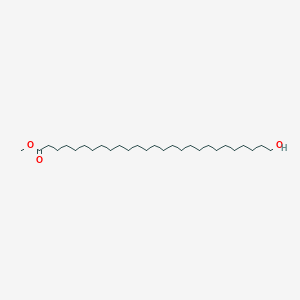

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)

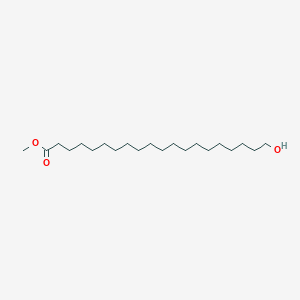

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)

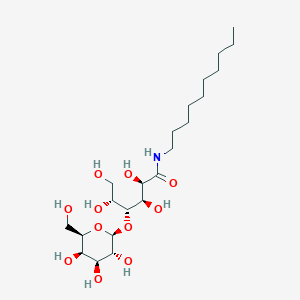

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)

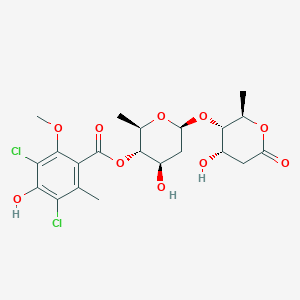

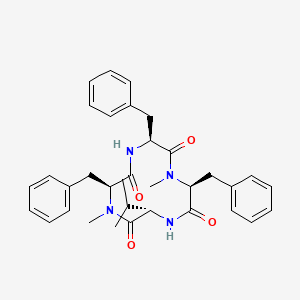

![25-[[1-(3alpha)-cholest-5-en-3-yl-1H-1,2,3-triazol-4-yl]methoxy]-26,27,28-trihydroxy-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026329.png)